Samotolisib (LY3023414) is a small molecule inhibitor that acts upon specific biological targets within cells. It is classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key enzymes involved in the PI3K/mTOR signaling pathway. [] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. [] Due to its inhibitory effects on this pathway, Samotolisib has garnered significant attention in cancer research as a potential antineoplastic agent. []
Samotolisib, also known by its developmental code LY3023414, is a small molecule that functions as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrations in the PI3K/mTOR pathway. This compound is classified as a dual inhibitor, targeting both PI3Kα and mTOR, which are critical components in cellular growth and metabolism.
Samotolisib is synthesized from a series of chemical precursors designed to enhance its selectivity and potency against specific targets within the PI3K/mTOR pathway. It falls under the category of targeted cancer therapies, specifically small molecule inhibitors. The compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to its target enzymes, effectively blocking their activity.
The synthesis of samotolisib involves several key steps that optimize its pharmacological properties. The initial synthetic route typically begins with the formation of a morpholine ring structure, which is crucial for its biological activity. Subsequent reactions may involve:
Technical details regarding the synthesis can be found in literature that discusses multi-target inhibitors and their optimization processes .
The molecular structure of samotolisib is characterized by a complex arrangement that facilitates its interaction with PI3Kα and mTOR. Key features include:
The three-dimensional conformation allows for effective docking into the active sites of the target enzymes, which is crucial for its inhibitory action .
Samotolisib undergoes several chemical reactions during its interaction with biological systems:
These reactions are critical for understanding how samotolisib exerts its therapeutic effects .
The mechanism of action of samotolisib centers on its ability to inhibit the PI3K/mTOR signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, and survival. The process can be summarized as follows:
Samotolisib exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Samotolisib has shown promise in various scientific applications:
Samotolisib (LY3023414) is a synthetic small molecule with the chemical name (S)-8-(5-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-(2-methoxypropyl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one and the molecular formula C₂₃H₂₆N₄O₃ [5] [6]. Its molecular weight is 406.48 g/mol, and it bears a single defined stereocenter with (S)-configuration at the methoxypropyl side chain, which is critical for target binding affinity [5] [9]. The compound exists as a light yellow to yellow solid with high stability under recommended storage conditions (-20°C for long-term preservation) [3] [9].
Table 1: Physicochemical Properties of Samotolisib
Property | Value |
---|---|
Molecular Weight | 406.48 g/mol |
Formula | C₂₃H₂₆N₄O₃ |
CAS Number | 1386874-06-1 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 82.17 Ų |
XLogP | 1.63 (indicating moderate lipophilicity) |
Solubility | Soluble in DMSO (50 mg/mL), ethanol (6-40 mg/mL); insoluble in water |
The compound exhibits high solubility in DMSO (50 mg/mL) and moderate solubility in ethanol, but is insoluble in aqueous solutions across physiological pH ranges [3] [9]. This property facilitates its formulation for oral administration. Its topological polar surface area (82.17 Ų) and moderate lipophilicity (XLogP 1.63) align with Lipinski's rule of five (zero violations), suggesting favorable membrane permeability and oral bioavailability [5] [6].
Samotolisib functions as a potent ATP-competitive inhibitor targeting class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR) complexes (mTORC1/2), and DNA-dependent protein kinase (DNA-PK) [2] [3]. Its unique multi-target profile enables simultaneous blockade of nodes within the PI3K/Akt/mTOR pathway and DNA repair machinery, which are frequently co-dysregulated in cancers [7] [10].
Table 2: Target Inhibition Profile of Samotolisib
Target | IC₅₀ (nM) | Biological Role |
---|---|---|
PI3Kα | 6.07 | Catalyzes PIP₂ to PIP₃; frequently mutated in cancers |
PI3Kβ | 77.6 | Regulates GPCR-mediated signaling |
PI3Kδ | 38 | Modulates immune cell function |
PI3Kγ | 23.8 | Involved in inflammation and angiogenesis |
mTOR | 165 | Coordinates cell growth/proliferation via S6K1/4E-BP1 |
DNA-PK | 4.24 | Mediates DNA double-strand break repair |
Cellular assays in PTEN-deficient U87 MG glioblastoma cells demonstrated concomitant pathway inhibition: Samotolisib suppressed phosphorylation of Akt at T308 (IC₅₀ = 106 nM; PI3K-dependent) and S473 (IC₅₀ = 94.2 nM; mTORC2-dependent), along with downstream effectors p70S6K (T389; IC₅₀ = 10.6 nM) and S6RP (S240/244; IC₅₀ = 19.1 nM) [2] [3]. This confirms its ability to disrupt the entire PI3K/Akt/mTOR signaling cascade.
The inhibition of DNA-PK (IC₅₀ = 4.24 nM) is particularly relevant in prostate cancer, where DNA-PK acts as an androgen receptor (AR) co-regulator. By blocking DNA-PK, samotolisib may impair AR-driven transcription and DNA repair mechanisms, potentially overcoming resistance to hormonal therapies [4] [7]. Preclinical studies in 32 human cancer cell lines revealed broad antiproliferative activity, with IC₅₀ values <122 nM in 50% of tested lines, including breast cancer and mesothelioma models [2] [9].
Absorption and Distribution
Samotolisib exhibits high oral bioavailability in animal models, attributable to its favorable solubility and permeability profile [1] [6]. In human trials, peak plasma concentrations occur within 1–4 hours post-administration. Despite a plasma half-life of approximately 2 hours, samotolisib achieves sustained pathway inhibition for 4–6 hours due to its high binding affinity to intracellular targets [1] [4]. This supports a twice-daily dosing regimen in clinical settings (e.g., 200 mg BID) [4] [6].
Metabolism and Drug Interactions
Samotolisib is metabolized primarily via CYP3A4 and is a weak inhibitor of CYP2C9 and CYP2D6 [6]. A clinical study (NCT02575703) in healthy volunteers revealed a 35% reduction in samotolisib exposure when co-administered with enzalutamide (a strong CYP3A4 inducer), necessitating dose adjustments in combination therapies [4] [6]. No major active metabolites have been identified, suggesting parent compound activity drives efficacy.
Efflux Transporters and Resistance
A key limitation is samotolisib's susceptibility to efflux by ATP-binding cassette (ABC) transporters. In vitro studies demonstrated reduced intracellular accumulation and cytotoxicity in ABCB1/P-glycoprotein- and ABCG2/BCRP-overexpressing cancer cells (e.g., NCI-ADR-RES ovarian and KB-V1 epidermal lines) [8]. The table below quantifies this resistance effect:
Table 3: Impact of ABC Transporters on Samotolisib Efficacy
Cell Line | ABC Transporter Status | Samotolisib IC₅₀ Shift |
---|---|---|
OVCAR-8 (parental) | Low expression | Baseline sensitivity |
NCI-ADR-RES | ABCB1 overexpression | 5.8-fold increase |
KB-3-1 (parental) | Low expression | Baseline sensitivity |
KB-V1 | ABCB1 overexpression | 7.5-fold increase |
Co-administration with ABC transporter inhibitors (e.g., elacridar) reversed this resistance, suggesting combination strategies may enhance clinical efficacy [8].
Pharmacodynamic Effects
In xenograft models (e.g., PTEN-null U87 MG), samotolisib (3–10 mg/kg BID orally) induced dose-dependent tumor growth inhibition by suppressing phosphorylation of PI3K/Akt/mTOR pathway components for 4–6 hours post-dose [1] [6]. This intermittent "on/off" inhibition profile is sufficient for antitumor activity while potentially minimizing compensatory feedback activation observed with continuous pathway suppression [6] [10]. In phase Ib/II prostate cancer trials (NCT02407054), samotolisib combined with enzalutamide significantly prolonged radiographic progression-free survival (rPFS: 10.2 vs. 5.5 months) in patients with PTEN-intact tumors lacking AR-v7 splice variants, confirming target engagement in humans [4].
Appendix: Compound Synonyms
Synonym | Source |
---|---|
LY3023414 | Eli Lilly development code |
LY-3023414 | Variant nomenclature |
GTPL8918 | Guide to Pharmacology ID |
PI3K/mTOR inhibitor LY3023414 | Pharmacological descriptor |
8-[5-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | Systematic IUPAC name |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7